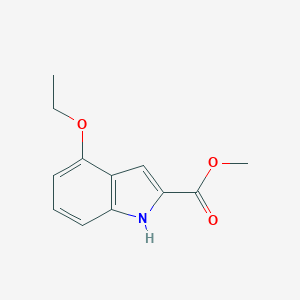

methyl 4-ethoxy-1H-indole-2-carboxylate

Description

Methyl 4-ethoxy-1H-indole-2-carboxylate is a substituted indole derivative featuring an ethoxy group at the 4-position and a methyl ester at the 2-position of the indole core. Indole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This compound’s structure is characterized by the molecular formula C₁₂H₁₃NO₃, with a molecular weight of 235.24 g/mol.

Properties

IUPAC Name |

methyl 4-ethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(13-9)12(14)15-2/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNUFWQWKXLZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C=C(N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 4-ethoxy-1H-indole-2-carboxylate typically involves the reaction of 4-ethoxyindole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 4-ethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Scientific Research Applications

Methyl 4-ethoxy-1H-indole-2-carboxylate has several notable applications across various scientific fields:

1. Medicinal Chemistry

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various human cancer cell lines. It may induce apoptosis through mitochondrial pathways, although further mechanistic studies are required to confirm these findings .

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated antibacterial effects superior to traditional antibiotics like ampicillin and streptomycin, with minimum inhibitory concentration (MIC) values reported as low as 0.004 mg/mL against Escherichia coli and Enterobacter cloacae .

2. Biological Research

- Mechanism of Action : The indole structure allows for π-π interactions and hydrogen bonding, enhancing binding affinity to specific receptors or enzymes involved in critical biochemical pathways. This characteristic makes it a valuable candidate for further exploration in drug design .

- Potential Therapeutic Uses : Investigations into its anti-inflammatory and analgesic properties are ongoing, highlighting its potential as a therapeutic agent in various medical conditions .

3. Industrial Applications

- This compound is also utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity profiles.

Antimicrobial Efficacy Study

A comparative study evaluated the antimicrobial activity of several indole derivatives, including this compound. Results indicated that this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The most sensitive bacterium identified was Enterobacter cloacae, while E. coli showed resistance .

Evaluation of Anticancer Potential

In vitro studies focusing on the anticancer properties revealed that this compound inhibited the proliferation of human cancer cell lines. The compound's ability to induce apoptosis through mitochondrial pathways suggests its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of methyl 4-ethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, enzyme activity, and gene expression . The specific pathways and targets depend on the particular biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy and Benzyloxy

- Methyl 4-methoxy-1H-indole-2-carboxylate (C₁₁H₁₁NO₃, 221.21 g/mol): Replacing the ethoxy group with methoxy reduces lipophilicity (logP ~1.8 vs. ~2.5 for ethoxy). The methoxy analog has been characterized via high-resolution mass spectrometry (Q Exactive Orbitrap) and crystallography, showing planar indole ring geometry .

- Crystallographic data (Acta Cryst. 2012) reveal non-covalent interactions (C–H···π) stabilizing the crystal lattice .

Ester Group Variations: Methyl vs. Ethyl

- Ethyl 4-ethoxy-1H-indole-2-carboxylate (C₁₃H₁₅NO₃, 233.27 g/mol): The ethyl ester increases molecular weight by ~18 g/mol compared to the methyl analog. This substitution may slightly enhance metabolic stability due to slower esterase hydrolysis .

- Ethyl 5-methoxyindole-2-carboxylate (C₁₂H₁₃NO₃, 235.24 g/mol): Similar molecular weight to the target compound but with a methoxy group at position 3. Positional isomerism can significantly alter electronic properties and biological target interactions .

Data Tables

Table 1: Physical and Chemical Properties

Biological Activity

Methyl 4-ethoxy-1H-indole-2-carboxylate (MEIC) is a member of the indole family, characterized by its unique structure that includes an ethoxy group at the 4-position and a carboxylate group at the 2-position of the indole ring. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of MEIC, summarizing key findings from various studies and presenting relevant data in tabular form.

Structural Characteristics

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

- Functional Groups : Ethoxy (-OCH2CH3) and methoxycarbonyl (-COOCH3)

Comparative Structures

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 4-methoxy-1H-indole-2-carboxylate | Similar structure with a methoxy instead of ethoxy | Different biological activity profiles |

| Ethyl 1H-indole-2-carboxylate | Lacks ethoxy substitution | More straightforward synthesis methods |

| Methyl 5-methoxyindole | Contains a methoxy group at position 5 | Different reactivity due to substitution position |

Antiviral Activity

Research indicates that MEIC may serve as a lead compound for drug development targeting viral infections. Its structural similarity to other indole derivatives suggests potential antiviral mechanisms, although specific pathways remain to be elucidated.

Anticancer Properties

Indole derivatives, including MEIC, have been studied for their anticancer effects. The compound's ability to influence cell growth and apoptosis pathways has been noted, with some studies indicating that it may inhibit tumor cell proliferation . Further investigations are necessary to clarify its mechanisms of action in cancer therapy.

Antimicrobial Activity

MEIC has demonstrated significant antimicrobial properties against various bacterial strains. In comparative studies, it was found to exhibit antibacterial activity superior to traditional antibiotics like ampicillin and streptomycin. The minimum inhibitory concentration (MIC) values for MEIC were reported as follows:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus with MIC values around 0.015 mg/mL.

- Gram-negative bacteria : Active against Escherichia coli and Enterobacter cloacae, with MIC values as low as 0.004 mg/mL .

The mechanism by which MEIC exerts its biological effects involves interaction with various molecular targets within cells. The indole structure allows for π-π interactions and hydrogen bonding, which can enhance binding affinity to specific receptors or enzymes involved in critical biochemical pathways .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several indole derivatives, including MEIC. The results indicated that MEIC exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in terms of efficacy. The most sensitive bacterium identified was Enterobacter cloacae, while E. coli showed resistance .

Evaluation of Anticancer Potential

In another study focusing on the anticancer properties of MEIC, it was observed that the compound inhibited the proliferation of human cancer cell lines in vitro. The results suggested that MEIC could induce apoptosis through mitochondrial pathways, although further mechanistic studies are required to confirm these findings .

Q & A

Q. What are the optimized synthetic routes for methyl 4-ethoxy-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

Answer: A common synthetic strategy involves functionalization at the indole core. For example:

- Step 1 : Methylation of the indole nitrogen using methyl iodide (MeI) and a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux .

- Step 2 : Introduction of the ethoxy group at the 4-position via nucleophilic substitution, using ethyl bromide or ethyl iodide in the presence of a catalyst (e.g., NaH).

- Step 3 : Esterification at the 2-position using methyl chloroformate or DCC-mediated coupling.

Q. Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C for alkylation | >70% yield |

| Solvent | DMF or THF | Solubility |

| Catalyst | NaH or K₂CO₃ | Rate enhancement |

Purification typically involves column chromatography (silica gel, hexane/EtOAc). Contaminants like unreacted indole precursors are monitored via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Answer :

- ¹H NMR : Key signals include:

- N–H proton : ~12 ppm (broad, indole NH).

- Ethoxy group : δ 1.4 (t, –CH₂CH₃), δ 4.1 (q, –OCH₂–).

- Methoxy ester : δ 3.9 (s, –COOCH₃).

- ¹³C NMR : Ester carbonyl at ~165 ppm; ethoxy carbons at ~60–70 ppm.

- IR : Strong C=O stretch at ~1700 cm⁻¹.

- HRMS : Molecular ion peak at m/z 235.0954 (C₁₂H₁₃NO₃⁺) .

Q. Differentiation from Analogs :

Q. What safety protocols are critical when handling this compound?

Answer :

- PPE : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : 2–8°C in airtight, light-resistant containers. Incompatible with strong oxidizers .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Q. Common Issues :

- Disorder in Ethoxy Group : Modeled using split positions with restrained geometry.

- Hydrogen Bonding : Indole NH often forms H-bonds with ester carbonyls, stabilizing the crystal lattice.

Q. Validation Tools :

Q. What computational methods predict the pharmacological potential of this compound?

Answer :

-

Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). The indole scaffold shows affinity for serotonin receptors due to structural mimicry .

-

ADMET Prediction : SwissADME calculates properties:

Property Value LogP ~2.5 (moderate lipophilicity) BBB Permeability Low (CNS exclusion) CYP450 Inhibition Moderate (2C9, 2D6) -

MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .

Q. How can researchers address contradictions in biological activity data for this compound?

Answer : Case Study : Discrepancies in IC₅₀ values across studies may arise from:

- Assay Conditions : Varying pH, serum content, or cell lines (e.g., HEK293 vs. HeLa).

- Sample Purity : HPLC purity >95% required; contaminants (e.g., residual solvents) can skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.